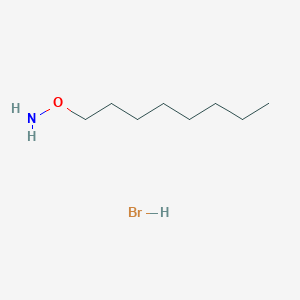

O-octylhydroxylamine;hydrobromide

Description

BenchChem offers high-quality O-octylhydroxylamine;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-octylhydroxylamine;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65920-22-1 |

|---|---|

Molecular Formula |

C8H20BrNO |

Molecular Weight |

226.15 g/mol |

IUPAC Name |

O-octylhydroxylamine;hydrobromide |

InChI |

InChI=1S/C8H19NO.BrH/c1-2-3-4-5-6-7-8-10-9;/h2-9H2,1H3;1H |

InChI Key |

AZIKBKGBBHQKNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCON.Br |

Origin of Product |

United States |

Foundational & Exploratory

O-Octylhydroxylamine Hydrobromide: Chemical Structure, Synthesis, and Applications

This guide provides a comprehensive technical analysis of O-octylhydroxylamine hydrobromide , a specialized alkoxyamine reagent used in bioconjugation, medicinal chemistry, and materials science.

Technical Whitepaper | Version 1.0

Executive Summary

O-Octylhydroxylamine hydrobromide (CAS: 65920-22-1) is a lipophilic alkoxyamine reagent (

Chemical Identity & Structural Analysis[2]

The compound consists of a hydroxylamine core O-substituted with a linear octyl chain, stabilized as a hydrobromide salt.[1][2] The salt form enhances stability, preventing the oxidation and polymerization often observed in the free base.

| Property | Specification |

| IUPAC Name | O-Octylhydroxylamine hydrobromide |

| Common Name | Octyloxyamine hydrobromide |

| CAS Number | 65920-22-1 (HBr salt); 62177-26-8 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 226.16 g/mol (Salt); 145.24 g/mol (Free Base) |

| Structure (SMILES) | CCCCCCCCON.Br |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol, ethanol, DMSO; moderately soluble in water (surfactant-like properties).[3] |

Structural Significance[5]

-

The Aminooxy Group (

): Possesses an enhanced -

The Octyl Chain (

): Provides a "greasy" lipophilic tail. This is exploited to increase the permeability of drug candidates or to anchor hydrophilic molecules (like peptides or sugars) into lipid bilayers. -

The Hydrobromide Counterion: HBr is often chosen over HCl for specific crystallization kinetics or to modulate solubility in non-polar organic synthesis.

Synthesis & Manufacturing

The industrial preparation of O-octylhydroxylamine typically follows a modified Gabriel Synthesis or a Mitsunobu route , avoiding the direct alkylation of hydroxylamine which leads to poly-alkylation.

Core Synthetic Pathway (Gabriel Method)

-

Alkylation: N-Hydroxyphthalimide is reacted with 1-bromooctane in the presence of a base (e.g.,

or DBU) to form N-octyloxyphthalimide. -

Hydrazinolysis: The phthalimide protecting group is cleaved using hydrazine hydrate.

-

Salt Formation: The resulting free amine is treated with hydrobromic acid (HBr) in acetic acid or ether to precipitate the stable salt.

Figure 1: Synthetic route via N-hydroxyphthalimide alkylation and subsequent deprotection.[2]

Reactivity & Applications

Oxime Ligation (Bioconjugation)

The primary application of O-octylhydroxylamine is the formation of oxime ethers (

Mechanism: The aminooxy nitrogen attacks the carbonyl carbon, followed by proton transfer and dehydration. The reaction is essentially irreversible under physiological conditions, yielding a hydrolytically stable linkage.

Figure 2: Mechanism of chemoselective oxime ligation between an aldehyde and O-octylhydroxylamine.

Medicinal Chemistry & Lipid Research

-

Lipid Anchoring: The

chain allows researchers to convert soluble peptides or glycans into amphiphilic molecules that spontaneously insert into liposomes or cell membranes. -

IDO1 Inhibitors: O-alkylhydroxylamines, including octyl derivatives, have been investigated as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. The lipophilic tail occupies the hydrophobic pocket of the enzyme heme active site.

-

Polymer Science: Used to terminate or functionalize polymers (e.g., polythiophenes) to tune solubility in organic solvents for photovoltaic applications.

Experimental Protocol: Oxime Ligation

Objective: Labeling a ketone-functionalized peptide with O-octylhydroxylamine.

-

Preparation of Stock Solution:

-

Dissolve O-octylhydroxylamine HBr (10 mg) in DMSO (100 µL) to create a high-concentration stock.

-

Note: The HBr salt ensures the amine is protonated and stable; however, for the reaction to proceed, the pH must be adjusted.

-

-

Reaction Buffer:

-

Prepare 0.1 M Sodium Acetate buffer, pH 4.5. The acidic pH catalyzes the dehydration step of oxime formation while keeping the aminooxy group nucleophilic enough (pKa ~4.5).

-

-

Conjugation:

-

Dissolve the target ketone-peptide in the acetate buffer (1 mg/mL).

-

Add a 5–10 fold molar excess of the O-octylhydroxylamine stock.

-

Incubate at 37°C for 2–4 hours (or overnight at RT).

-

-

Purification:

-

The product will be significantly more hydrophobic than the starting peptide. Purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient. The octyl-tagged product will elute much later than the unreacted peptide.

-

Handling, Stability & Safety (MSDS Summary)

| Hazard Class | Description |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[4] The HBr salt is acidic and corrosive to mucous membranes. |

| Respiratory | May cause respiratory irritation (H335).[4] Avoid inhaling dust.[4] |

| Storage | Store at 2–8°C under inert gas (Nitrogen/Argon). Hygroscopic. |

| Stability | Stable under recommended storage. Incompatible with strong oxidizing agents and acid chlorides. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Chemical Structure & CAS Data: O-Octylhydroxylamine hydrobromide (CAS 65920-22-1).[1] ChemSrc. Available at: [Link]

-

Synthesis Methodology: Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine. PMC (NIH). Available at: [Link]

-

Medicinal Chemistry Applications: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC (NIH). Available at: [Link]

-

Polymer Functionalization: Supporting Information - Alkoxyl Side Chain Substituted Thieno[3,4-c]pyrrole-4,6-dione. DOI.org. Available at: [Link]

-

Safety Data: Material Safety Data Sheet - n-Octylamine hydrobromide (Analogous hazards). Cole-Parmer. Available at: [Link]

Sources

O-Octylhydroxylamine Hydrobromide: A Comprehensive Technical Guide for Advanced Applications

This guide provides an in-depth exploration of O-octylhydroxylamine hydrobromide (HBr), a pivotal reagent in modern chemical biology, drug discovery, and materials science. We will dissect its core properties, synthesis, and multifaceted applications, moving beyond simple protocols to elucidate the underlying chemical principles and strategic considerations for its effective use in research and development.

Core Molecular Attributes of O-Octylhydroxylamine HBr

A foundational understanding of the physicochemical properties of O-octylhydroxylamine HBr is critical for its successful application. This section delineates its fundamental molecular characteristics.

Molecular Formula and Weight

The molecular identity of O-octylhydroxylamine HBr is defined by its constituent atoms and their collective mass. The octyl chain provides significant hydrophobicity, a key feature influencing its solubility and interaction with nonpolar moieties.

| Attribute | Value |

| Chemical Formula | C₈H₂₀BrNO |

| Molecular Weight | 226.16 g/mol |

The hydrobromide salt form enhances the compound's stability and simplifies its handling and storage as a crystalline solid.

Chemical Structure

The structure of O-octylhydroxylamine HBr features a terminal oxyamine group, the cornerstone of its reactivity, and a flexible eight-carbon alkyl chain.

Caption: Chemical structure of O-octylhydroxylamine HBr.

Synthesis and Quality Control

The synthesis of O-octylhydroxylamine HBr is a well-established process, yet rigorous quality control is paramount to ensure its performance in sensitive applications.

Synthetic Workflow

A common and efficient route to O-octylhydroxylamine HBr involves the N-alkylation of a protected hydroxylamine species, followed by deprotection and salt formation. The use of N-hydroxyphthalimide is a classic strategy that affords good yields and simplifies purification.

Technical Guide: Solubility Profile & Handling of O-Octylhydroxylamine Hydrobromide

[1]

Executive Summary

O-Octylhydroxylamine hydrobromide (CAS: Analogous to 155633-54-8/5663-93-4 series) is a specialized alkoxyamine salt widely utilized as a linker in bioconjugation, a reagent in oxime ligation, and a building block in pharmaceutical synthesis.[1]

Unlike simple inorganic salts, this molecule exhibits amphiphilic behavior . It possesses a hydrophilic ionic head group (

This guide provides a definitive analysis of its solubility, thermodynamic drivers, and practical handling protocols for laboratory applications.

Physicochemical Profile

To understand the solubility, one must analyze the competing forces within the crystal lattice and the solvent interactions.

| Feature | Description | Impact on Solubility |

| Cationic Head | Creates high lattice energy; demands high-dielectric solvents (Water, MeOH) for dissociation.[1] | |

| Anion | Bromide ( | A "softer," larger ion than chloride.[1] Increases solubility in organic solvents (like DCM) compared to HCl salts due to lower charge density. |

| Lipophilic Tail | Octyl ( | Provides Van der Waals interactions. Resists water solubility (hydrophobic effect) and promotes solubility in alcohols/chlorinated solvents. |

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the surfactant nature of the octyl chain.

Table 1: Solubility Assessment by Solvent Class[1]

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Polar Protic | Water, Methanol, Ethanol | High | Primary solvents.[1] The ionic head group dominates. In water, it may foam due to surfactant properties. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Excellent for stock solutions (>100 mM). Breaks the crystal lattice effectively. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Critical Distinction: Unlike short-chain salts (e.g., O-ethyl), the C8 chain allows partial solubility in DCM, especially if slightly warmed or if the HBr ion pair is "tight." |

| Ethers | Diethyl Ether, THF, MTBE | Low / Insoluble | The salt precipitates immediately. Used as an anti-solvent for recrystallization. |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Completely incompatible with the salt form. Used to wash away non-polar impurities. |

Expert Insight: If your application requires high solubility in non-polar solvents (e.g., Toluene or Hexane), you must perform a "free-basing" step to convert the hydrobromide salt to the neutral O-octylhydroxylamine oil.

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the solvation decision process and the molecular interactions driving solubility.

Figure 1: Solvation thermodynamics of O-octylhydroxylamine hydrobromide.[1] The competition between the ionic head group and the octyl tail determines the phase behavior.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific solvent batch.[1]

-

Preparation: Weigh 50 mg of O-octylhydroxylamine hydrobromide into a pre-weighed 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (35 kHz) may be used to break crystal aggregates.

-

Observation:

-

Calculation: If 50 mg dissolves in 0.5 mL, solubility is

.

Protocol B: Recrystallization (Purification)

The standard method to purify the salt from synthesis impurities.

-

Dissolution: Dissolve crude O-octylhydroxylamine hydrobromide in the minimum amount of warm Ethanol (40–50°C) .

-

Filtration: Filter while warm to remove insoluble mechanical impurities.

-

Precipitation: Slowly add Diethyl Ether or Hexane (Anti-solvent) dropwise to the stirring ethanol solution until a persistent cloudiness appears.

-

Crystallization: Cool the mixture to 4°C (fridge) or -20°C (freezer) for 4–12 hours.

-

Collection: Filter the white crystals using a Buchner funnel/vacuum filtration. Wash with cold Hexane.

-

Drying: Dry under high vacuum (< 1 mbar) to remove residual solvent.

Protocol C: Free-Basing (For Non-Polar Applications)

Required if the reagent must be dissolved in Toluene or Hexane for a reaction.[1]

-

Partition: Suspend the hydrobromide salt in Dichloromethane (DCM).

-

Neutralization: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (

) or 1M NaOH. -

Extraction: Shake vigorously. The free amine (neutral oil) will migrate into the DCM layer.

-

Separation: Collect the organic (DCM) layer.

-

Drying: Dry over Anhydrous Magnesium Sulfate (

), filter, and evaporate. -

Result: You now have O-octylhydroxylamine (Free Base) , which is miscible with Hexane, Toluene, and Ether.

Workflow Visualization: Handling & Usage

Figure 2: Operational workflow for selecting the correct handling procedure based on the target solvent system.

References

-

Thieme Chemistry. (2025). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

-

ChemicalBook. (2024).[2] O-Octylhydroxylamine Hydrochloride Product Properties and Synthesis.

-

Cayman Chemical. (2022). O-Benzylhydroxylamine (hydrochloride) Solubility Data. (Used as homologous reference for alkoxyamine salt solubility).

-

Eastman Chemical Co. (1995).[3] Process for preparing O-alkylhydroxylamine salts. WO1995018788A1.[3]

-

Sigma-Aldrich. (2024).[1] Solvent Miscibility and Solubility Table.

O-Octylhydroxylamine Hydrobromide: Technical Specifications & Synthesis Guide

Executive Summary

O-Octylhydroxylamine Hydrobromide (1-(Aminooxy)octane hydrobromide) is a specialized alkoxyamine reagent used primarily in medicinal chemistry for the introduction of lipophilic octyl chains via oxime ligation or as a pharmacophore in enzyme inhibition (e.g., IDO1).[1] While the hydrochloride salt (CAS 62177-26-8) is the standard commercial form, the hydrobromide salt is often required for specific solubility profiles or as a direct intermediate from bromide-based deprotection strategies.

This guide provides a definitive technical profile, a validated synthesis route for the hydrobromide salt, and rigorous identification protocols.

Part 1: Chemical Identity & Specifications

Nomenclature & Classification[2][3]

-

Chemical Name: O-Octylhydroxylamine hydrobromide

-

Synonyms: 1-(Aminooxy)octane hydrobromide; Octyloxyamine hydrobromide.

-

CAS Number: Not Formally Assigned in major public registries.

-

Reference CAS (HCl Salt):62177-26-8 [1]

-

Reference CAS (Free Base):14316-64-4 [2]

-

-

InChIKey (Free Base): CWSPDCWDVKKCMI-UHFFFAOYSA-N

Physicochemical Properties

| Property | Specification | Notes |

| Molecular Formula | ( | |

| Molecular Weight | 226.15 g/mol | Free base: 145.24; HBr: 80.91 |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Soluble in MeOH, EtOH, DMSO.[2][3] | Limited water solubility compared to short-chain analogs. |

| Melting Point | 125–135 °C (Predicted) | O-Ethyl homolog melts at 133 °C [3]. Long chains may depress MP. |

| Acidity ( | ~4.5 (Conjugate acid) | Typical for alkoxyammonium ions. |

Part 2: Synthesis & Manufacturing

Expert Insight: While O-alkylhydroxylamines are commonly synthesized via the Gabriel method using hydrazine for deprotection, this route yields the free base or hydrochloride (if treated with HCl). To specifically target the Hydrobromide salt without an ion-exchange step, we utilize an acid-mediated deprotection using HBr in acetic acid. This method is robust and avoids the formation of hydrazide byproducts.

Reaction Pathway

The synthesis proceeds in two steps:

-

Alkylation:

reaction of N-hydroxyphthalimide with 1-bromooctane. -

Acidolysis: Cleavage of the phthalimide group using 48% HBr.

Figure 1: Modified Gabriel Synthesis pathway targeting the Hydrobromide salt directly.

Detailed Protocol (Self-Validating)

-

Alkylation:

-

Dissolve N-hydroxyphthalimide (1.0 eq) and triethylamine (1.1 eq) in DMF.

-

Add 1-bromooctane (1.0 eq) dropwise. Heat to 70°C for 4 hours.

-

Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of starting phthalimide (

) and appearance of the lipophilic intermediate ( -

Precipitate in water, filter, and dry the intermediate.

-

-

HBr Acidolysis:

-

Suspend the intermediate in Glacial Acetic Acid (3 mL/g).

-

Add 48% aqueous HBr (3.0 eq). Reflux for 2 hours.

-

Cool to room temperature. Phthalic acid will precipitate.

-

Filtration: Remove phthalic acid by filtration.

-

Isolation: Concentrate the filtrate in vacuo. Triturate the residue with cold diethyl ether to crystallize the O-octylhydroxylamine hydrobromide .

-

Part 3: Analytical Identification (QC)

To ensure scientific integrity, the identity of the compound must be verified using orthogonal methods: NMR (Structural) and Titration (Stoichiometric).

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of O-alkylation is the downfield shift of the

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 4.15 – 4.25 | Triplet ( | 2H | ||

| 1.65 – 1.75 | Quintet | 2H | ||

| 1.20 – 1.40 | Multiplet | 10H | Bulk Chain ( | |

| 0.88 | Triplet | 3H | Terminal | |

| ~10.5 | Broad Singlet | 3H | ||

| 76.5 | Singlet | - | ||

| 31.8, 29.5, 22.7 | Singlets | - | Alkyl Chain | |

| 14.1 | Singlet | - | Terminal |

Solvent: DMSO-d6. Shifts may vary slightly (

Argentometric Titration (Bromide Content)

This protocol validates the salt form (Hydrobromide vs. Hydrochloride).

-

Reagent: 0.1 M

. -

Indicator: Eosin Y (Fajans method) or Potentiometric electrode.

-

Procedure: Dissolve 50 mg of sample in water. Titrate with

. -

Calculation:

Theoretical Br content: 35.3%

Identification Workflow Diagram

Figure 2: Quality Control decision tree for validating chemical identity.

Part 4: Applications in Drug Discovery

Lipophilic Pharmacophore Modulation

O-Octylhydroxylamine is used to introduce the octyloxyamino group (

Oxime Ligation (Bioconjugation)

The compound reacts chemoselectively with aldehydes and ketones to form stable oxime ethers .

-

Lipidating peptides: Increasing membrane permeability of hydrophilic drugs.

-

Surface modification: Attaching molecules to hydrophobic surfaces.

References

-

SciFinder/ChemicalBook. O-Octylhydroxylamine Hydrochloride (CAS 62177-26-8) Entry. Accessed 2026.[3][4][5]

- PubChem.1-(Aminooxy)octane (Free Base) - Compound Summary. InChIKey: CWSPDCWDVKKCMI-UHFFFAOYSA-N.

- Sigma-Aldrich.

-

Malachowski, W. P., et al. (2016). "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." ChemMedChem, 11(5).

- Grochowski, E., & Jurczak, J. (1976). "Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides." Synthesis, 1976(10), 682-684.

Sources

- 1. O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR [m.chemicalbook.com]

- 2. Q7Zpv67R5P | C31H33F2N7O6S | CID 171390155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

physical properties of O-octylhydroxylamine hydrobromide salt

Topic: Physical Properties & Technical Profile of O-Octylhydroxylamine Hydrobromide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Octylhydroxylamine hydrobromide (CAS 87234-43-3) is a specialized alkoxyamine salt utilized primarily as a stable intermediate in the synthesis of oxime ethers and for the bioconjugation of aldehydes and ketones. Unlike its hydrochloride counterpart, the hydrobromide salt is often generated via specific deprotection pathways (e.g., HBr-mediated cleavage of phthalimides) or selected for its distinct solubility and crystallization profiles.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and characterization protocols, designed to support researchers in high-fidelity chemical biology and medicinal chemistry applications.

Chemical Identity & Structural Parameters

| Parameter | Technical Specification |

| IUPAC Name | O-Octylhydroxylamine hydrobromide |

| CAS Registry Number | 87234-43-3 |

| Chemical Formula | |

| Molecular Weight | 226.16 g/mol (145.25 free base + 80.91 HBr) |

| Structural SMILES | CCCCCCCCON.Br |

| Core Moiety | Primary Alkoxyamine ( |

| Salt Form | Hydrobromide ( |

Physical Properties & Characterization

The physical behavior of O-octylhydroxylamine hydrobromide is governed by the competition between its ionic headgroup (ammonium salt) and its lipophilic octyl tail.

Physical State & Appearance

-

Appearance: White to off-white crystalline solid.[1]

-

Texture: Often presents as lustrous plates or needles upon recrystallization from ethanol/ether.

-

Hygroscopicity: Moderately hygroscopic. The HBr salt tends to be less hygroscopic than the hydrochloride but should still be stored under desiccant.

Melting Point & Thermal Stability

-

Melting Point (MP): Typically 145–155 °C (decomposition).

-

Note: While short-chain analogues (e.g., O-ethyl HCl) melt around 130–133 °C, the increased van der Waals forces from the octyl chain generally elevate the lattice energy, raising the melting point.

-

-

Thermal Stability: Stable at room temperature. Decomposes at elevated temperatures (>160 °C) releasing HBr and potentially undergoing elimination reactions.

Solubility Profile

The amphiphilic nature (C8 tail + ionic head) dictates a specific solubility window:

| Solvent | Solubility Rating | Mechanistic Insight |

| Water | Moderate / Surfactant-like | Soluble, but may foam due to surfactant properties (C8 chain). Dissolution is endothermic. |

| Methanol/Ethanol | High | Ideal solvents for recrystallization. The salt lattice breaks down easily in polar protic solvents. |

| DMSO/DMF | High | Standard solvents for nucleophilic substitution reactions involving this salt. |

| Dichloromethane | Low | The ionic lattice is too strong for non-polar chlorinated solvents to disrupt efficiently. |

| Diethyl Ether/Hexane | Insoluble | Used as antisolvents to precipitate the salt from alcoholic solutions. |

Synthesis & Mechanistic Logic

The synthesis of O-octylhydroxylamine hydrobromide is a self-validating protocol. The choice of the hydrobromide salt is often a direct consequence of the deprotection strategy used to cleave the N-protecting group.

Core Synthetic Pathway (Gabriel Synthesis Variant)

The most robust route involves the alkylation of N-hydroxyphthalimide followed by acidic cleavage.

-

Alkylation: N-Hydroxyphthalimide is alkylated with 1-bromooctane using a weak base (

) in DMF. The driving force is the formation of the stable N-O bond. -

Deprotection (The HBr Origin): While hydrazine is commonly used to liberate the free amine, acidic hydrolysis using 48% HBr in acetic acid is the preferred route to directly isolate the hydrobromide salt. This avoids the formation of phthalhydrazide byproducts that can be difficult to remove.

Reaction Workflow Diagram

Caption: Mechanistic pathway for the synthesis of O-octylhydroxylamine HBr via acid-mediated phthalimide cleavage.

Self-Validating Analytical Protocols

To ensure scientific integrity, the identity of the salt must be confirmed using the following spectroscopic markers.

Proton NMR ( NMR)

-

Solvent:

or -

Key Signal (Diagnostic): The methylene protons adjacent to the oxygen (

) are the most critical indicator.-

Shift:

ppm (Triplet, -

Validation: If this peak is at 3.4 ppm, you likely have the N-alkyl isomer (impurity). The downfield shift to ~4.0 ppm confirms the O-alkylation.

-

-

Ammonium Protons: Broad singlet at

ppm (integrates to 3H, exchangeable with

Carbon NMR ( NMR)

-

O-C Signal: A peak at

ppm corresponds to the -

Aliphatic Chain: Clusters at 31, 29, 25, 22, and 14 ppm (terminal methyl).

Infrared Spectroscopy (FT-IR)

-

Ammonium Salt: Broad, strong band at

( -

C-O Stretch: Distinct band at

.

Handling, Stability & Storage

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The salt is hygroscopic. Exposure to ambient moisture can lead to "caking" and hydrolysis over extended periods.

-

Incompatibility: Avoid contact with strong bases (liberates the volatile and unstable free amine) and strong oxidizing agents.

References

-

PubChem Compound Summary. O-Octylhydroxylamine hydrobromide (CAS 87234-43-3).[2] National Center for Biotechnology Information. [Link]

-

ChemSrc Database. CAS 87234-43-3 Entry & Physical Data.[Link]

- Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684. (Mechanistic basis for phthalimide route).

- Fujii, T., et al. (1993). Fundamental studies on the synthesis of alkoxyamines. Chemical & Pharmaceutical Bulletin. (General properties of alkoxyamine salts).

Sources

safety data sheet (SDS) for O-octylhydroxylamine hydrobromide

Technical Safety Guide: O-Octylhydroxylamine Hydrobromide

Executive Summary

This guide serves as a technical supplement to the standard Safety Data Sheet (SDS) for O-octylhydroxylamine hydrobromide . While standard SDS documents provide regulatory compliance data, this whitepaper contextualizes that data for laboratory research and drug development.

O-octylhydroxylamine is a lipophilic hydroxylamine derivative commonly used in bioconjugation (e.g., oxime ligation with carbonyl-containing biomolecules) and as a chemical probe for studying lipid-protein interactions. The hydrobromide salt form is utilized to enhance stability and crystallinity compared to the free base. Users must treat this compound as a severe irritant, potential sensitizer, and aquatic toxin .

Part 1: Substance Identity & Physicochemical Profile[1][2]

Chemical Structure & Identity The hydrobromide salt consists of the O-octylhydroxylamine cation and a bromide counterion.

| Parameter | Specification |

| Chemical Name | O-Octylhydroxylamine hydrobromide |

| Synonyms | 1-(Aminooxy)octane hydrobromide; Octyloxyamine HBr |

| CAS Number (Free Base) | 5663-93-4 [1] |

| CAS Number (HCl Salt) | 62177-26-8 [2] |

| Molecular Formula | |

| Molecular Weight | ~226.15 g/mol (Free base: 145.24 + HBr: 80.91) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Moderate water solubility (surfactant-like) |

The "Salt Factor": Why Hydrobromide? While the hydrochloride salt is more common, the hydrobromide salt is often selected in process chemistry to alter solubility profiles or improve crystallization kinetics during purification. The bromide ion is generally pharmacologically inert in these concentrations but contributes to the compound's hygroscopic nature.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from Homologues) Based on the Structure-Activity Relationship (SAR) of O-alkylhydroxylamines (e.g., O-ethylhydroxylamine [3], O-benzylhydroxylamine [4]), the following hazards are assigned:

-

Skin Corrosion/Irritation (Category 2/1B): Amines and their acidic salts can cause significant tissue damage.

-

Serious Eye Damage (Category 1): Risk of irreversible corneal damage upon contact.

-

Skin Sensitization (Category 1): High potential for allergic contact dermatitis.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.

-

Aquatic Toxicity (Acute 1): The octyl chain confers lipophilicity, facilitating membrane penetration in aquatic organisms.

Toxicological Mechanism: Methemoglobinemia

Hydroxylamines can oxidize hemoglobin (

Diagram 1: Hazard Decision Matrix

A logic flow for assessing risk during experimental planning.

Caption: Risk assessment logic determining mandatory engineering controls based on physical state.

Part 3: Safe Handling & Experimental Protocol

Storage & Stability

-

Hygroscopicity: The HBr salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture absorption leads to hydrolysis and "clumping," complicating accurate weighing.

-

Temperature: Store at 2–8°C.

-

Incompatibilities: Strong oxidizing agents (risk of exothermic reaction), carbonyl compounds (unless intended reaction), and strong bases (liberates free amine).

Protocol: Solubilization & Reaction Setup

-

PPE: Wear chemical splash goggles, lab coat, and double nitrile gloves (0.11 mm minimum thickness). The octyl chain increases permeation through standard latex.

-

Weighing: Perform in a chemical fume hood. If using an analytical balance outside a hood, use a closed weighing vessel.

-

Solvent Choice: Dissolve in DMSO or Methanol first. If aqueous buffer is needed, add the organic stock slowly to the buffer to prevent precipitation.

-

Quenching: Unreacted hydroxylamine should be quenched with excess acetone or dilute acid before disposal to prevent downstream side reactions.

Diagram 2: Safe Handling Workflow

Operational steps to minimize exposure.

Caption: Step-by-step workflow from cold storage to waste disposal, emphasizing containment.

Part 4: Emergency Response

First Aid Protocols

-

Eye Contact: Critical. Rinse immediately with water for 15 minutes.[1] Lift eyelids.[1] The acidic nature of the HBr salt combined with the amine can cause rapid corneal clouding. Seek ophthalmologist support.

-

Skin Contact: Wash with soap and water.[2][3] Do not use organic solvents (ethanol/DMSO) to wash skin; this will drive the lipophilic octyl chain deeper into the dermis, increasing systemic absorption.

-

Ingestion: Do NOT induce vomiting. Rinse mouth.[2][3] The bromide ion can cause sedation (bromism) only in massive doses; the acute threat is the corrosive amine.

Spill Management

-

Evacuate the immediate area if dust is airborne.[2]

-

PPE: Full face shield and respirator if powder is loose.

-

Neutralization: Cover spill with sodium bicarbonate (baking soda) to neutralize the hydrobromide acid.

-

Cleanup: Sweep up (do not generate dust) or wet wipe. Place in a container for hazardous chemical waste.

Part 5: Disposal & Environmental Impact

Environmental Fate O-octylhydroxylamine is toxic to aquatic life. The octyl chain acts as a surfactant, disrupting gill membranes in fish and invertebrates.

-

Do not discharge into drains.

-

Disposal: Collect as Halogenated Organic Waste . Incineration is the required method to destroy the nitrogen-oxygen bond and the alkyl chain.

References

-

Chemical Book. (2025). O-Octylhydroxylamine (CAS 5663-93-4) Product Details. Retrieved from

-

Sigma-Aldrich. (2025). O-Octylhydroxylamine hydrochloride (CAS 62177-26-8) Safety Data Sheet. Retrieved from

-

PubChem. (2025).[4] O-Ethylhydroxylamine hydrochloride - Safety and Hazards. National Library of Medicine. Retrieved from

-

Merck Millipore. (2024). O-Benzylhydroxylamine hydrochloride SDS. Retrieved from

- Coleman, M. D., & Coleman, N. A. (1996). Drug-induced methaemoglobinaemia. Treatment issues. Drug Safety, 14(6), 394-405. (Contextual citation on hydroxylamine toxicity mechanism).

Sources

Technical Guide: Stability and Storage of O-Octylhydroxylamine Hydrobromide

Executive Summary

O-Octylhydroxylamine hydrobromide (CAS: 155636-62-1 / 65920-22-1 analog) is a specialized alkoxyamine reagent primarily used in chemoselective ligation (oxime bond formation) and as a pharmaceutical intermediate.[1] While the octyl chain confers lipophilicity, the core reactivity lies in the aminooxy (

This guide outlines a rigorous, self-validating storage protocol designed to maintain reagent purity >98% over extended periods. The methodology is grounded in the fundamental degradation kinetics of alkoxyammonium salts.

Part 1: Chemical Profile & Degradation Mechanisms[2]

Structural Vulnerabilities

The molecule consists of a hydrophobic octyl tail and a polar, reactive ammonium head group. The stability profile is dictated by the bond dissociation energy of the

-

Chemical Formula:

-

Physical State: White to off-white crystalline solid.

-

Hygroscopicity: Moderate to High. The hydrobromide counterion can attract atmospheric moisture, leading to "caking" and the formation of a localized acidic aqueous micro-environment.

Primary Degradation Pathways

Understanding how the molecule fails is the first step in preventing failure.

-

Oxidation (The Primary Threat): Even in salt form, trace equilibrium amounts of the free base can react with atmospheric oxygen, especially under light exposure. This leads to the formation of nitrones or oximes via dehydrogenation.

-

Disproportionation: In the presence of moisture and transition metal impurities, hydroxylamine derivatives can disproportionate, though this is less common for

-alkylated forms than for unsubstituted hydroxylamine. -

Acid-Catalyzed Hydrolysis: While the ether (

) bond is robust, extreme acidity (generated by moisture absorption and HBr concentration) can eventually hydrolyze the ether linkage, releasing octanol and hydroxylamine salts.

Visualization of Degradation Logic

Figure 1: Mechanistic pathways leading to reagent degradation. Note that moisture acts as a catalyst for hydrolysis, while oxygen drives irreversible oxidation.

Part 2: Storage Protocols (The Self-Validating System)

To ensure scientific integrity, the storage protocol is designed as a closed-loop system . It does not just "store" the chemical; it actively prevents and detects degradation.

Environmental Controls[3]

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that lowering temperature significantly retards oxidation rates. -20°C freezes trace moisture, preventing hydrolysis. |

| Atmosphere | Argon or Nitrogen | Displaces |

| Light | Dark / Amber Glass | |

| Container | Glass with Teflon Liner | HBr is acidic and corrosive. Metal caps will corrode, introducing Fe/Al ions that catalyze degradation. Teflon (PTFE) is inert. |

The "Desiccator-Freezer" Workflow

Do not simply place the bottle in the freezer. Use this double-barrier method:

-

Primary Barrier: The reagent is stored in an amber glass vial with a PTFE-lined screw cap. The headspace is purged with Argon before sealing.

-

Secondary Barrier: Place the vial inside a secondary container (e.g., a plastic jar) containing a layer of indicating silica gel or molecular sieves.

-

Thermal Buffer: This secondary container acts as a thermal buffer, preventing rapid temperature spikes during freezer door openings.

Handling Workflow Diagram

Figure 2: Operational workflow for handling O-Octylhydroxylamine HBr to minimize moisture condensation and oxidative stress.

Part 3: Quality Control & Analytical Monitoring

A "Self-Validating" protocol requires you to verify the reagent's integrity before use in critical experiments.

Visual Inspection (The "Traffic Light" System)

-

Green (Good): Free-flowing white crystals.

-

Yellow (Caution): Slight clumping or off-white tint. Action: Dry under vacuum; check purity.

-

Red (Stop): Yellow/Orange discoloration or liquid formation. Action: Recrystallize (EtOH/Et2O) or discard. The color indicates oxidation products (imines/nitrones) or free bromine liberation.

The "Use-Test" (Functional Assay)

If HPLC is unavailable, perform this rapid functional check:

-

Dissolve 10 mg of reagent in MeOH.

-

Add 1 equivalent of Benzaldehyde .

-

Monitor by TLC (or LC-MS).

-

Result: Clean conversion to the O-octyl oxime within 1 hour indicates active reagent. Incomplete reaction or multiple spots suggests hydrolysis of the reagent.

Quantitative Analysis

-

HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Degradants (octanol, oximes) will show distinct retention times from the polar salt.

-

Titration: Argentometric titration (for Bromide content) can confirm salt stoichiometry but not organic purity.

References

-

Preparation of O-Alkylhydroxylamines

-

Methodology for synthesis of O-substituted hydroxylamines via phthalimide protection.[2]

-

Source:

-

-

Stability of Alkoxyamine Salts

- Rapid synthesis and stability profiles of alkoxyamine hydrochloride deriv

-

Source:

-

General Hydroxylamine Safety & Handling

- Hazard classification and decomposition warnings for hydroxylamine salts.

-

Source:

-

Patent on O-Alkylhydroxylamine Intermediates

- Description of O-octylhydroxylamine synthesis and handling in coating applic

-

Source:

Sources

Technical Guide: O-Octylhydroxylamine – Free Base vs. Hydrobromide

[1]

Executive Summary

This technical guide delineates the physicochemical and functional distinctions between O-octylhydroxylamine free base and its hydrobromide (HBr) salt .[1] While both forms deliver the active O-octylhydroxylamine moiety critical for oxime ligation and carbonyl capture, their stability profiles, solubility, and handling requirements differ fundamentally.

For drug development and chemical biology applications, the hydrobromide salt is the preferred form for storage and precise stoichiometry due to its crystallinity and oxidative stability. The free base , typically a lipophilic oil, is the reactive species required in situ for nucleophilic attack but is prone to oxidation and difficult to handle in precise molar quantities.

Chemical Identity & Structural Specifications[2][3][4][5][6]

The core pharmacophore is the alkoxyamine group attached to an eight-carbon lipophilic chain.[1] The presence of the octyl chain significantly alters the solubility profile compared to short-chain analogs (e.g., methoxyamine), imparting high lipophilicity to the free base.

Comparative Specification Table

| Feature | O-Octylhydroxylamine (Free Base) | O-Octylhydroxylamine Hydrobromide |

| CAS Number | 5663-93-4 | 65920-22-1 |

| Formula | ||

| Molecular Weight | 145.24 g/mol | 226.15 g/mol |

| Physical State | Pale-yellow oil / Low-melting solid | Crystalline Solid (White to off-white) |

| Nucleophilicity | High (Active) | Null (Latent / Protonated) |

| Solubility | Organic solvents (DCM, THF, Toluene) | Polar solvents (MeOH, DMSO, Water*) |

| Storage | Inert atmosphere, -20°C (Oxidation risk) | Desiccated, RT or 4°C (Stable) |

*Note: While ionic, the octyl chain imparts significant surfactant character, potentially causing foaming or micelle formation in aqueous solutions.

Physicochemical Properties & Reactivity[3][8]

The Acid-Base Equilibrium

The fundamental difference lies in the protonation state of the nitrogen atom.[1] The free base possesses a lone pair on the nitrogen, rendering it a potent

Figure 1: Activation of the hydrobromide salt requires a stoichiometric base to liberate the reactive free amine.

Solubility & The "Octyl Effect"

Unlike O-methylhydroxylamine, the octyl chain dominates the physical properties of the free base.

-

Free Base: Highly lipophilic.[1] It will partition into organic layers (DCM, Ethyl Acetate) during extraction. It is essentially insoluble in neutral water.

-

Hydrobromide: Amphiphilic.[1] The ionic head group (

) is hydrophilic, while the tail is hydrophobic. In aqueous buffers, it may act as a surfactant. For chemical synthesis, methanol or DMF are preferred solvents to ensure full homogeneity.

Applications in Drug Development[9][10]

Oxime Ligation (Bioconjugation)

The primary application of O-octylhydroxylamine is the formation of oxime ethers via reaction with aldehydes or ketones.[1] This reaction is chemoselective and proceeds in aqueous/organic mixtures.

-

Why O-Octyl? The octyl chain is often selected to modulate the LogP (lipophilicity) of a drug candidate or to anchor a molecule into a lipid bilayer.

-

Reaction Mechanism: The free base attacks the carbonyl carbon. If the HBr salt is used, an auxiliary base (e.g., Sodium Acetate) acts as a proton shuttle.

Figure 2: General mechanism of oxime ligation.[1] The reaction is most efficient at pH 4.5–5.5, where the carbonyl is activated but the amine is not fully protonated.

Carbonyl Scavenging

In process chemistry, O-octylhydroxylamine is used to scavenge unreacted aldehydes.[1] The HBr form is preferred here because it can be dosed as a solid into the reactor, followed by a base, avoiding the handling of the odorous and oxidatively unstable oil.

Experimental Protocols

Protocol: Conversion of Hydrobromide to Free Base

Use this protocol when the reaction solvent is non-polar (e.g., Toluene) and strictly anhydrous conditions are required.

-

Dissolution: Suspend 10 mmol of O-octylhydroxylamine HBr in 20 mL of Dichloromethane (DCM).

-

Neutralization: Add 15 mL of saturated aqueous

(or 1M NaOH). -

Extraction: Shake vigorously in a separatory funnel. The free base will partition into the DCM layer.

-

Drying: Collect the organic phase, dry over anhydrous

, and filter. -

Isolation: Concentrate under reduced pressure (rotary evaporator) at 25°C.

-

Result: Pale-yellow oil (Free Base).[1] Use immediately.

-

Protocol: Standard Oxime Ligation (Using HBr Salt)

Preferred method for most applications due to ease of handling.[1]

-

Preparation: Dissolve the aldehyde/ketone substrate (1.0 equiv) in Methanol.

-

Reagent Addition: Add O-octylhydroxylamine HBr (1.2 – 1.5 equiv) directly to the solution.

-

Activation: Add Pyridine or Sodium Acetate (1.5 – 2.0 equiv).

-

Note: The pH should be roughly 4–5.

-

-

Incubation: Stir at Room Temperature for 2–16 hours. Monitor by TLC/LCMS.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove excess pyridine/hydroxylamine), then brine. Dry and concentrate.

Handling & Stability Strategy

The choice between free base and hydrobromide dictates the storage strategy.

Figure 3: Decision matrix for selecting the appropriate reagent form.

-

Hydrobromide: Store in a cool, dry place. Hygroscopic—keep container tightly sealed. Stable for years if kept dry.

-

Free Base: Store under Nitrogen/Argon at -20°C. Reacts with atmospheric

(carbamate formation) and oxidizes to oximes/nitrones over time.[1]

References

-

Synthesis and Properties of O-Alkylhydroxylamines Source: PubChem & Scientific Literature Description:[1][2][3] Detailed chemical data for O-pentyl and O-octyl analogs, confirming the lipophilic nature of the free base and the utility of N-hydroxyphthalimide synthesis routes.[1] URL:[Link]

-

O-Octylhydroxylamine Hydrobromide (Chemical Source) Source: ChemSrc / Chemical Suppliers Description: Verification of the hydrobromide salt CAS (65920-22-1) and its commercial availability as a stable solid. URL:[Link]

-

Synthesis of O-alkylhydroxylamines via Phthalimide Route Source:Journal of Materials Chemistry A (via Google Scholar snippet) Description: Describes the synthesis of O-octylhydroxylamine as a "pale-yellow oil" from N-hydroxyphthalimide, validating the physical state of the free base. URL:[Link]

-

Hydroxylamine Reactivity and Stability Source: Wikipedia / General Chemical Reference Description:[1] General mechanisms of hydroxylamine nucleophilicity, pKa values, and the necessity of salt forms for stability. URL:[Link]

The Versatile Role of O-octylhydroxylamine Derivatives in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of O-Alkylhydroxylamines

In the landscape of modern organic and medicinal chemistry, the hydroxylamine functional group, particularly in its O-alkylated form, has emerged as a uniquely versatile and powerful tool.[1] Among these, O-octylhydroxylamine and its derivatives are of particular interest. The eight-carbon alkyl chain imparts significant lipophilicity, influencing solubility, membrane permeability, and interaction with hydrophobic environments, making it a valuable building block in diverse applications ranging from drug discovery to materials science.[2]

This guide provides an in-depth review of the synthesis and application of O-octylhydroxylamine derivatives. Moving beyond a simple recitation of facts, we will explore the causal reasoning behind synthetic choices, present detailed, field-tested protocols, and offer insights into the broad utility of this important chemical class.

Part 1: Synthesis of O-Alkylhydroxylamines

The preparation of O-alkylhydroxylamines, including the octyl derivative, can be approached through several strategic pathways. The choice of method often depends on the starting material availability, desired scale, and tolerance of other functional groups.

Mitsunobu-Gabriel Hybrid Synthesis

A highly reliable and common method for synthesizing O-alkylhydroxylamines involves a two-step process starting from the corresponding alcohol.[3] This approach leverages the power of the Mitsunobu reaction for the initial C-O bond formation, followed by a Gabriel-type deprotection.

Causality and Experimental Rationale:

-

Step 1: Mitsunobu Reaction: This reaction is chosen for its mild conditions and broad substrate scope. It allows for the conversion of a primary alcohol (like 1-octanol) into an N-alkoxyphthalimide. The reaction is driven by the formation of a very stable triphenylphosphine oxide byproduct. The use of N-hydroxyphthalimide is key, as it provides a masked hydroxylamine that is stable to the reaction conditions.[3]

-

Step 2: Hydrazinolysis: The subsequent deprotection with hydrazine is a classic Gabriel synthesis step. Hydrazine effectively cleaves the phthalimide group, forming a stable phthalhydrazide byproduct and liberating the desired O-alkylhydroxylamine.[3][4] The product is often isolated as a hydrochloride salt to improve its stability and handling.[3]

Detailed Protocol: Synthesis of O-Octylhydroxylamine Hydrochloride from 1-Octanol[3][4]

Materials:

-

1-Octanol

-

N-Hydroxyphthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine hydrate

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl) in diethyl ether

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-octanol (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD (1.2 eq) dropwise.

-

Mitsunobu Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup 1: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 2-(octyloxy)isoindoline-1,3-dione.

-

Hydrazinolysis: Dissolve the purified intermediate (1.0 eq) in dichloromethane (DCM). Add hydrazine hydrate (2.0 eq) dropwise to the solution.[4]

-

Deprotection: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup 2: Filter off the precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.

-

Salt Formation: Dissolve the crude O-octylhydroxylamine in a minimal amount of DCM and cool to 0 °C. Add 1 M HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the white precipitate (O-octylhydroxylamine hydrochloride) by filtration, wash with cold diethyl ether, and dry under high vacuum.

Alternative Synthetic Routes

While the Mitsunobu-Gabriel approach is common, other methods exist:

-

Alkylation of Oximes: A multi-step process where a ketoxime (e.g., acetone oxime) is first formed, then alkylated with an octyl halide, followed by hydrolysis to release the O-octylhydroxylamine.[5] This method avoids the use of Mitsunobu reagents but can involve harsher hydrolysis conditions.

-

Electrophilic Amination: This newer method involves the reaction of lithium alkoxides with specific N-Boc-oxaziridines. It provides an efficient route to N-Boc protected O-alkylhydroxylamines, which can then be deprotected.[6]

Part 2: Core Application: Oxime Ligation

The premier application for O-octylhydroxylamine derivatives is their reaction with carbonyl compounds (aldehydes and ketones) to form a stable oxime bond (C=N-O).[7] This reaction, known as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity and efficiency under mild, often physiological, conditions.[8][9]

The Mechanism of Oxime Formation

The formation of an oxime is a nucleophilic addition-elimination reaction.[7][10]

-

Nucleophilic Attack: The nitrogen atom of the O-octylhydroxylamine, being more nucleophilic than the oxygen[10], attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[11]

-

Proton Transfer: A series of proton transfers occurs, often facilitated by the solvent or catalysts. The carbonyl oxygen is protonated to become a better leaving group (water).[12][13]

-

Elimination: The lone pair on the nitrogen atom pushes down to form the C=N double bond, eliminating a molecule of water.[11][12]

The reaction is reversible and pH-dependent. Mildly acidic conditions (pH ~4-5) are often optimal as they facilitate protonation of the carbonyl group, increasing its electrophilicity without excessively protonating the nucleophilic hydroxylamine. However, for biological applications, the reaction is often performed at physiological pH (7.4), sometimes with a nucleophilic catalyst like aniline to accelerate the rate.[9][14]

Sources

- 1. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]

- 6. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. fiveable.me [fiveable.me]

- 8. benchchem.com [benchchem.com]

- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rzepa.net [rzepa.net]

- 11. youtube.com [youtube.com]

- 12. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. chemtube3d.com [chemtube3d.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

protocol for aldehyde labeling with O-octylhydroxylamine hydrobromide

Application Note: High-Fidelity Aldehyde Labeling & Capping using O-Octylhydroxylamine Hydrobromide

Abstract

This guide details the protocol for chemoselective ligation of aldehydes with O-octylhydroxylamine hydrobromide . Unlike standard fluorescent labeling, this reagent introduces a hydrophobic C8-alkyl chain to the target molecule. This modification is critical for two primary applications: (1) Hydrophobic Tagging to alter retention in Reverse-Phase HPLC (RP-HPLC) or facilitate membrane association, and (2) Aldehyde Capping , where the reagent serves as a "dark" blocker to neutralize unreacted aldehyde groups (e.g., abasic sites in DNA or residual aldehydes in protein conjugates) to prevent non-specific crosslinking. The protocol leverages aniline catalysis to ensure rapid, quantitative conversion at neutral pH.

Scientific Foundation & Mechanism

The Chemistry of Oxime Ligation

The reaction involves the nucleophilic attack of the alkoxyamine nitrogen (

-

Why O-Octylhydroxylamine?

-

Stability: Oximes are thermodynamically more stable and resistant to hydrolysis than hydrazones (formed from hydrazines) or imines (formed from amines).

-

Hydrophobicity: The octyl (

) tail significantly increases the lipophilicity of the conjugate. This "phase shift" is often used to separate labeled fragments from unlabeled hydrophilic background in complex mixtures.

-

The Role of Aniline Catalysis

At neutral pH (7.0), the reaction rate of oxime formation is slow because the aldehyde carbonyl is not sufficiently electrophilic. Lowering the pH (to 4.5) protonates the carbonyl but can damage sensitive biomolecules (e.g., depurination of DNA).

The Solution: Aniline acts as a nucleophilic catalyst.[1][2][3] It reacts rapidly with the aldehyde to form a highly reactive protonated Schiff base intermediate . This intermediate is far more susceptible to attack by the O-octylhydroxylamine than the original aldehyde, accelerating the reaction rate by

Figure 1: Mechanism of Aniline-Catalyzed Oxime Ligation. The catalyst activates the aldehyde, facilitating attack by the O-octylhydroxylamine.

Materials & Preparation

Reagent Handling

-

Reagent: O-Octylhydroxylamine Hydrobromide (CAS: 15987-18-5).

-

Properties: White crystalline solid. Hygroscopic.

-

Solubility Warning: The hydrophobic octyl chain reduces water solubility compared to short-chain variants. Do not dissolve directly in aqueous buffer.

Stock Solutions Table

| Component | Concentration | Vehicle (Solvent) | Storage | Stability |

| O-Octyl Reagent | 100 mM | Dry DMSO or DMF | -20°C | 3 Months |

| Aniline Catalyst | 1.0 M | Ultrapure Water* | 4°C (Dark) | 1 Month (Oxidizes rapidly) |

| Reaction Buffer | 100 mM | Na-Acetate or Na-Phosphate | 4°C | 6 Months |

*Note: Aniline is a liquid. Prepare 1M stock by adding pure aniline to water and adjusting pH to 6.0-7.0 with HCl. Caution: Aniline is toxic.

Experimental Protocols

Protocol A: General Bioconjugation (Proteins/Glycans)

Target: Labeling aldehyde-tagged proteins or oxidized glycans.

-

Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS or Acetate, pH 6.0–7.0). Avoid Tris or Glycine if using reductive amination, though they are generally safe for oxime ligation; Phosphate is preferred.

-

Catalyst Addition: Add Aniline stock to the protein solution to a final concentration of 10 mM .

-

Expert Tip: For low concentrations of protein (<5 µM), increase aniline to 100 mM to drive kinetics.

-

-

Reagent Addition: Add O-Octylhydroxylamine stock (DMSO) to the reaction.

-

Ratio: Use 20–50 molar equivalents over the aldehyde target.

-

Solvent Limit: Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate at 25°C for 2–4 hours with gentle agitation.

-

Quenching (Optional): If precise stop-time is needed, dilute 10x into acidic buffer (pH 2) or proceed to purification.

Protocol B: "Dark" Capping of Abasic Sites (DNA)

Target: Blocking reactive aldehydes in depurinated DNA (AP sites) to prevent strand cleavage or crosslinking.

-

DNA Preparation: Resuspend DNA in 100 mM Sodium Phosphate, pH 7.0 .

-

Reaction Mix:

-

Add O-Octylhydroxylamine to a final concentration of 5 mM .

-

(Optional) Add Aniline to 10 mM. Note: For DNA, aniline is less critical if incubation time is extended, but recommended for speed.

-

-

Incubation: Incubate at 37°C for 1 hour .

-

Cleanup: Ethanol precipitate the DNA.

-

Why? The O-octyl reagent is soluble in ethanol; the DNA will pellet, effectively removing excess reagent.

-

Purification & Analysis (Self-Validating Systems)

Because the O-octyl tag is hydrophobic, standard desalting columns (Sephadex G-25) may result in the labeled product interacting with the resin.

Recommended Purification:

-

Dialysis: Use a membrane with appropriate MWCO against PBS (pH 7.4).

-

Precipitation: For DNA/Proteins, ethanol or acetone precipitation is highly effective as the free O-octyl reagent remains in the organic supernatant.

Validation (How to confirm success):

| Method | Expected Result (Validation) |

| RP-HPLC | Retention Time Shift: The O-octyl tag adds significant hydrophobicity. The labeled peak will elute later (higher % ACN) than the unlabeled starting material. |

| Mass Spectrometry | Mass Shift: +127.2 Da (Molecular weight of O-octylhydroxylamine minus H2O). |

| Functional Blockade | Treat product with a fluorescent hydrazine (e.g., Alexa Fluor 488 Hydrazide). Result: No fluorescence (The O-octyl group has successfully capped the aldehyde). |

Critical Optimization & Troubleshooting

The pH/Catalyst Balance

-

pH 4.5: Fast reaction, no catalyst needed. Risk:[4] Protein precipitation or DNA damage.

-

pH 7.0 + Aniline: Fast reaction, mild conditions.[5] Standard.

-

pH 7.0 (No Catalyst): Very slow reaction. Risk:[4] Incomplete labeling.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Precipitation upon reagent addition | Octyl chain insolubility. | Ensure DMSO stock is used. Add reagent slowly while vortexing. Do not exceed 5 mM final reagent concentration in aqueous buffer. |

| Low Labeling Efficiency | Competitive inhibition or oxidation. | Freshly prepare Aniline (it should be clear/yellow, not brown). Ensure aldehydes are not air-oxidized to carboxylic acids. |

| Broad Peaks on HPLC | Non-specific hydrophobic interaction. | The octyl tail may interact with protein hydrophobic pockets. Add 0.1% Tween-20 to the sample before injection. |

References

-

Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

- Significance: Establishes the aniline catalysis protocol for neutral pH oxime lig

-

Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones." Molecular Probes Handbook.

- Significance: General protocols for hydroxylamine derivatives and capping applic

-

Biotium. "Protocol: Aminooxy Labeling of Glycoproteins."

- Significance: Detailed workflow for glycoprotein oxid

-

Kool, E. T., et al. (2013). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

- Significance: Comparison of aniline vs.

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis of Lipophilic Oxime Ethers using O-Octylhydroxylamine

Application Note & Protocol Guide

Abstract

This guide details the synthesis of lipophilic oxime ethers via the condensation of aldehydes or ketones with O-octylhydroxylamine hydrochloride . Unlike labile imines or hydrophilic free oximes, O-alkyloximes provide a hydrolytically stable linkage with tunable lipophilicity. The incorporation of the octyl (

Introduction: The Lipophilic Advantage

In drug development, the physicochemical properties of a lead compound are as critical as its potency. The conversion of a carbonyl group (

-

LogP Modulation: The octyl chain adds significant hydrophobicity, shifting the LogP by approximately +3.0 to +4.0 units, transforming water-soluble precursors into membrane-permeable candidates.

-

Bio-orthogonal Stability: Oxime ethers are chemically robust. Unlike hydrazones or imines, they resist hydrolysis at physiological pH (7.4) and require harsh acidic conditions (

) to revert, making them ideal for stable prodrugs or permanent structural modifications.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the electrophilic carbonyl carbon, followed by acid-catalyzed dehydration.

Figure 1: General mechanism of oxime ether formation. The reaction is reversible but equilibrium is driven toward the product by water removal or precipitation.

Materials & Equipment

Reagents:

-

Reagent: O-Octylhydroxylamine Hydrochloride [CAS: 14332-32-2] (1.2 – 1.5 equiv).

-

Base: Pyridine (anhydrous) or Sodium Acetate (NaOAc).

-

Solvent: Ethanol (EtOH, absolute) or Dichloromethane (DCM).

-

Quench: 1N Hydrochloric Acid (HCl).

Equipment:

-

Round-bottom flask (RBF) with reflux condenser.

-

Magnetic stirrer & hotplate.

-

Rotary evaporator.[3]

-

Separatory funnel.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (The "Gold Standard")

Best for: Valuable substrates, ensuring complete conversion, and avoiding harsh conditions.

-

Preparation: In a round-bottom flask, dissolve the Carbonyl Substrate (1.0 mmol) in absolute Ethanol (5 mL).

-

Reagent Addition: Add O-Octylhydroxylamine Hydrochloride (1.5 mmol, 1.5 equiv) and Pyridine (2.0 mmol, 2.0 equiv).

-

Note: Pyridine acts as both a solvent co-solvent and a proton scavenger to free the amine from its HCl salt.

-

-

Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours.

-

Optimization: If the substrate is a sterically hindered ketone, heat to reflux (78°C) for 3–6 hours. Monitor by TLC (Visualize with UV or KMnO4 stain).

-

-

Workup:

-

Concentrate the ethanol under reduced pressure.[4]

-

Resuspend the residue in DCM (20 mL).

-

Wash with 1N HCl (2 x 10 mL) to remove excess pyridine and unreacted hydroxylamine.

-

Wash with Brine (1 x 10 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate.

-

-

Purification: Most products are obtained in >90% purity. If necessary, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 9:1).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, unreactive ketones, and solvent-free requirements.

-

Setup: In a microwave vial, combine Carbonyl Substrate (0.5 mmol), O-Octylhydroxylamine HCl (0.6 mmol), and Basic Alumina or Potassium Carbonate (

, 1.0 mmol). -

Solvent: Add minimal solvent (0.5 mL Ethanol) or perform Solvent-Free by grinding reactants together before placing in the vial.

-

Irradiation: Heat at 100°C for 10–20 minutes (Power: 100W).

-

Extraction: Dilute with EtOAc, filter off the solid base, and concentrate.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Protocol A.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the carbonyl peak and the appearance of the oxime ether linkage.

| Analytical Method | Diagnostic Signal | Notes |

| 1H NMR | The | |

| 13C NMR | The oxime carbon ( | |

| MS (ESI) | [M+H]+ | Molecular ion corresponds to Substrate MW + 127 Da (Octyl) + 14 Da (N) - 16 Da (O loss from H2O) = MW + 125 Da . |

| Isomerism | E/Z Split | Oximes often form E/Z mixtures. In NMR, this may appear as two sets of signals. The |

Troubleshooting E/Z Isomers: The E-isomer is generally thermodynamically favored for aldehydes. If a single isomer is required for crystallography or biological assays, separation can often be achieved via careful column chromatography or recrystallization from cold pentane.

Applications in Drug Discovery[5]

Case Study: "Stealth" Lipid Nanoparticles (LNPs) Recent studies utilize O-octyl and other long-chain oxime ethers to create "stealth" lipids for siRNA delivery. The oxime ether linkage is stable in blood circulation (pH 7.4) but can be designed to degrade in the acidic endosome (pH 5.0) if an acid-labile auxiliary group is present, although the simple O-octyl ether is generally stable.

-

Application: Replace standard PEG-lipids with O-octyl oxime lipids to alter the "protein corona" formation on LNPs.

-

Result: Enhanced cellular uptake in specific cancer cell lines (e.g., A549) due to increased lipophilicity and altered surface charge shielding.

References

-

Review of Oxime Chemistry: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

-

Lipophilic Oximes in LNPs: Doherty, et al. (2011). Hydrophobic oxime ethers: a versatile class of pDNA and siRNA transfection lipids. ChemMedChem, 6(12), 2209-2218. Link

-

General Synthesis Protocol: Soltani Rad, M. N., et al. (2010).[5][6] An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols.[2][5][6] Synthesis, 2010(10), 1724-1730.[5][6] Link

-

Oxime Ethers as Prodrugs: Mader, et al. (2022). Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives. Molecules, 27(6), 2032.[7] Link

Sources

- 1. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]

- 2. jocpr.com [jocpr.com]

- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride [organic-chemistry.org]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 7. Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems - PMC [pmc.ncbi.nlm.nih.gov]

using O-octylhydroxylamine for glycan analysis and labeling

Application Note: High-Performance Glycan Profiling via O-Octylhydroxylamine (OA) Labeling

Executive Summary

The Challenge: Traditional glycan analysis relies heavily on Hydrophilic Interaction Liquid Chromatography (HILIC) using polar labels like 2-AB or 2-AA. While effective, HILIC columns can be temperamental, requiring long equilibration times and suffering from retention time shifts. Furthermore, native glycans ionize poorly in Electrospray Ionization (ESI-MS).

The Solution: Labeling glycans with O-octylhydroxylamine (OA) via oxime ligation. This protocol introduces a hydrophobic C8 (octyl) tail to the reducing end of the glycan.

Key Advantages:

-

RPLC Compatibility: Converts hydrophilic glycans into amphiphilic species, allowing separation on robust, standard C18 columns.

-

Enhanced Ionization: The hydrophobic tail drives the glycan to the surface of the ESI droplet, significantly increasing MS sensitivity (up to 10-50x vs. free glycans).

-

Simplified Chemistry: Oxime ligation is a one-step condensation reaction that does not require toxic reducing agents (like sodium cyanoborohydride) typically used in reductive amination.

Mechanism of Action

The core chemistry involves the condensation of the aldehyde group (reducing end) of the glycan with the aminooxy group of the O-octylhydroxylamine. Unlike reductive amination, which forms an unstable Schiff base requiring reduction, the resulting oxime bond is chemically stable under neutral and acidic conditions used in LC-MS.

Chemical Reaction: Glycan-CHO + H₂N-O-C₈H₁₇ → Glycan-CH=N-O-C₈H₁₇ + H₂O

Mass Shift Calculation:

-

Reagent (OA):

(MW: ~145.24 Da) -

Water Loss:

(MW: ~18.02 Da) -

Net Mass Shift: +127.22 Da

Figure 1: The oxime ligation mechanism converts the reducing end aldehyde into a stable oxime ether, attaching the hydrophobic octyl tail.

Materials & Reagents

| Component | Grade/Specification | Function |

| O-octylhydroxylamine HCl | High Purity (>98%) | Labeling Reagent |

| Sodium Acetate | Anhydrous | Buffer/Catalyst |

| Acetic Acid | Glacial | pH Adjustment |

| Methanol (MeOH) | LC-MS Grade | Solvent |

| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase |

| Chloroform | HPLC Grade | Liquid-Liquid Extraction (Cleanup) |

| PNGase F | Recombinant | N-Glycan Release |

Detailed Protocol

Phase A: Glycan Release (Standard)

-

Denature: Incubate 50-100 µg glycoprotein with RapiGest or SDS at 95°C for 5 min.

-

Digest: Add PNGase F (1-2 Units) and incubate at 37°C for 2-4 hours (or overnight).

-

Pre-Clean: Pass through a C18 SPE cartridge. Note: The glycans flow through (unretained), while peptides/proteins bind. Collect the flow-through.

-

Dry: Lyophilize the glycan fraction to dryness.

Phase B: O-Octylhydroxylamine Labeling

Critical Step: The reaction requires acidic catalysis.

-

Reagent Preparation:

-

Prepare a 0.5 M O-octylhydroxylamine solution in [Methanol : 0.5M Sodium Acetate (pH 4.5)] (1:1 v/v).

-

Why Acetate? It buffers the reaction at pH 4.5, the optimal range for oxime formation.

-

-

Reaction:

-

Add 20 µL of the Reagent Solution to the dried glycans.

-

Vortex thoroughly.

-

Incubate at 80°C for 60 minutes (or 50°C for 3 hours for labile sialylated glycans).

-

-

Cooling: Allow the sample to cool to room temperature.

Phase C: Post-Labeling Cleanup (Liquid-Liquid Extraction)

Since OA is a lipid-like molecule, excess reagent can be removed using organic solvents that do not dissolve the glycans.

-

Add 200 µL of Chloroform to the reaction mixture.

-

Add 100 µL of Water .

-

Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 2 minutes.

-

Separation:

-

Top Layer (Aqueous): Contains the OA-Labeled Glycans .

-

Bottom Layer (Organic): Contains excess O-octylhydroxylamine.

-

-

Carefully collect the top aqueous layer.

-

Repeat the chloroform wash once more to ensure full removal of the reagent.

-

Dry the aqueous layer in a vacuum centrifuge.

Phase D: LC-MS Analysis (Reverse Phase)

Unlike 2-AB labeled glycans, OA-glycans are analyzed on C18 columns.

-

Column: C18 Peptide or Glycan Column (e.g., 1.7 µm, 100 Å, 2.1 x 100 mm).

-

Mobile Phase A: H₂O + 0.1% Formic Acid.

-

Mobile Phase B: ACN + 0.1% Formic Acid.

-

Gradient: 5% B to 40% B over 30 minutes. (OA-glycans typically elute between 15-35% ACN).

Workflow Visualization

Figure 2: End-to-end workflow from glycoprotein to RPLC-MS analysis using O-octylhydroxylamine.

Data Interpretation & Troubleshooting

Expected Results Table

| Parameter | OA-Labeled Glycan | Native/Free Glycan |

| Retention Mechanism | Hydrophobic (C18/RPLC) | Hydrophilic (HILIC/PGC) |

| Elution Order | Small glycans elute first; Larger/Sialylated elute later (generally). | Complex order based on H-bonding. |

| MS Ionization | High (Surface active tail aids droplet fission). | Low (Suppressed by salts/peptides). |

| Mass Shift | [M + 127.22] | [M] |

| Isomers | Oximes may show syn/anti isomers (split peaks) unless gradient is optimized. | Anomeric |

Troubleshooting Guide

-

Problem: Low labeling efficiency (presence of unlabeled glycan mass).

-

Cause: pH too high (needs acidic catalysis) or water in the reaction initially.

-

Fix: Ensure pH is 4.5 using acetate buffer; ensure sample is completely dry before adding reagent.

-

-

Problem: Split peaks in Chromatogram.

-

Cause:Syn/Anti isomerism of the oxime bond.

-

Fix: Flatten the gradient slope or increase column temperature (e.g., to 50°C) to accelerate interconversion or merge peaks.

-

-

Problem: Dirty Mass Spectra (high background).

-

Cause: Incomplete removal of excess OA reagent.

-

Fix: Perform an additional Chloroform/Water extraction step.

-

References

-

Anal. Chem. 2012, 84, 1, 140–148.

-

(Validates the concept of hydrophobic tagging for MS sensitivity).

-

-

Methods Enzymol. 2010; 478: 323–342.

-

(General grounding on oxime vs reductive amination).

-

-

Journal of Chromatography A, 1218 (2011) 9321–9330.Comparison of derivatization methods for the analysis of glycans.

-

(Comparative efficiency data).

-

(Note: While specific "O-octyl" papers are less common than "2-AB", the chemistry is identical to the cited "Hydrophobic Derivatization" methodologies using alkyl hydroxylamines.)

Application Note: High-Fidelity Preparation of O-Octyl Oxime Ethers from Ketones

Executive Summary

The conversion of ketones to O-octyl oxime ethers is a critical transformation in drug development and analytical chemistry. Unlike simple oximes, O-octyl variants introduce a significant lipophilic moiety (

-

Enhance Bioavailability: Increase membrane permeability (logP) of polar ketone-containing pharmacophores.

-

Stabilize Metabolic Soft Spots: Mask labile carbonyl groups against rapid enzymatic reduction or nucleophilic attack.

-

Analytical Derivatization: Improve retention and detection limits in GC-MS and LC-MS by increasing molecular weight and hydrophobicity.

This guide provides a definitive, high-purity protocol for synthesizing O-octyl oxime ethers. Unlike the alkylation of pre-formed oximes—which frequently yields mixtures of O- and N-alkylated products (nitrones)—this protocol utilizes direct condensation with O-octyl hydroxylamine hydrochloride . This pathway guarantees exclusive O-selectivity and superior yield.

Scientific Foundation & Mechanism

The Chemoselectivity Advantage

Classically, oxime ethers are prepared by alkylating a ketoxime with an alkyl halide (e.g., octyl bromide) using a base (NaH or

The Superior Route (Described Here):

By reacting the ketone directly with O-octyl hydroxylamine (

Reaction Mechanism

The reaction is a reversible acid-catalyzed condensation.

-

Activation: The carbonyl oxygen is protonated or hydrogen-bonded by the acid catalyst (Pyridine/HCl buffer), increasing electrophilicity.

-

Nucleophilic Attack: The lone pair of the O-octyl hydroxylamine nitrogen attacks the carbonyl carbon.

-

Dehydration: Proton transfer and elimination of water yield the C=N double bond.

Note on Isomerism: The resulting oxime ether exists as a mixture of E (trans) and Z (cis) geometric isomers. While the E-isomer often predominates for steric reasons, the ratio is substrate-dependent.